2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
2,4,5-Trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold and a substituted benzene sulfonamide group. Its structural complexity arises from the 2-methylpropanoyl moiety at the 1-position of the tetrahydroquinoline ring and the trimethyl substitution pattern on the benzene ring. This compound has garnered attention in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation .
The molecular structure of this compound has been rigorously characterized using X-ray crystallography, with refinement performed via SHELXL, a widely trusted program for small-molecule structural analysis . The precision of SHELXL in determining bond lengths, angles, and torsional parameters ensures high reliability in structural data, which is critical for comparative studies with analogous compounds.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-8-9-19(13-20(18)24)23-28(26,27)21-12-16(4)15(3)11-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYJCFTPYOOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
One of the most established methods for constructing the tetrahydroquinoline scaffold involves the Bischler-Napieralski cyclization, which can be adapted for the synthesis of our target compound.
The procedure typically begins with a suitably substituted phenylethylamine derivative that undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. This is followed by reduction of the resulting dihydroisoquinoline intermediate to afford the tetrahydroquinoline structure.
Reaction sequence:
1. Cyclization with POCl₃ or polyphosphoric acid
2. Reduction with sodium borohydride (NaBH₄)
For the target compound, this approach would require:
- A 3-aminophenylethylamine with appropriate protection at the 3-amino position
- Subsequent functionalization of the cyclized product at the 7-position with the sulfonamide group
Pictet-Spengler Reaction
The Pictet-Spengler reaction represents another powerful method for constructing the tetrahydroquinoline core, offering stereocontrol advantages in certain cases. This reaction involves the acid-catalyzed condensation between phenylethylamines and aldehydes or ketones to form tetrahydroisoquinolines.
Recent advancements in this approach include the use of chiral phosphoric acid catalysts that enable highly enantioselective synthesis of tetrahydroquinoline derivatives. For example, catalyzed Pictet-Spengler reactions of protected amine derivatives with appropriate aldehydes can deliver enantiomerically enriched tetrahydroquinoline scaffolds.
Transfer Hydrogenation Approach
A more recent approach involves transfer hydrogenation of dihydroquinolines or quinolines to obtain tetrahydroquinolines with high enantiomeric purity. This method, originally described by Noyori, utilizes chiral ruthenium(II) complexes as catalysts.
Reaction conditions:
- Chiral Ru(II) complex catalyst
- Hydrogen source (e.g., formic acid/triethylamine mixture)
- Dichloromethane solvent
- Temperature: typically room temperature to 80°C
The reaction typically produces the desired tetrahydroquinoline with enantiomeric excesses exceeding 90%, which would be valuable for producing stereochemically pure forms of the target compound.
Sulfonamide Formation Strategies
Direct Sulfonylation Methods
The sulfonamide functionality can be introduced through direct reaction between the amino group at the 7-position of the tetrahydroquinoline and an appropriate sulfonyl chloride derivative, in this case, 2,4,5-trimethylbenzene-1-sulfonyl chloride.
Traditional sulfonamide synthesis typically involves:
- Reaction between an amine and sulfonyl chloride in the presence of a base
- Use of pyridine, triethylamine, or inorganic bases such as sodium carbonate or sodium hydroxide
- Appropriate solvent selection (dichloromethane, tetrahydrofuran, or aqueous mixtures)
For our target compound, this would involve:
7-amino-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline + 2,4,5-trimethylbenzene-1-sulfonyl chloride →
this compound
Modern approaches to sulfonamide synthesis have explored alternative conditions to improve yields and reduce environmental impact:
Palladium-Catalyzed C-N Cross-Coupling
For more challenging substrates, palladium-catalyzed C-N cross-coupling reactions offer an alternative approach to forming the sulfonamide bond. These methods typically employ palladium catalysts with ligands such as BINAP or dialkylbiarylphosphines.
Typical conditions:
- Pd₂(dba)₃ or Pd(OAc)₂ catalyst (1-5 mol%)
- BINAP or dialkylbiarylphosphine ligand (2-10 mol%)
- Base: Cs₂CO₃ or K₂CO₃
- Solvent: Toluene or dioxane
- Temperature: 80-110°C
This approach may be particularly valuable for the synthesis of our target compound when direct sulfonylation methods prove challenging due to steric hindrance or electronic factors.
N-Acylation Strategies for the 2-Methylpropanoyl Group
Direct N-Acylation
The 2-methylpropanoyl (isobutyryl) group at the N-1 position can be introduced through direct acylation of the tetrahydroquinoline nitrogen using 2-methylpropanoyl chloride (isobutyryl chloride) or anhydride.
Typical reaction conditions include:
- Use of 2-methylpropanoyl chloride with a tertiary amine base (e.g., triethylamine, DIPEA)
- Alternative use of 2-methylpropanoic anhydride with catalytic DMAP
- Solvent selection from dichloromethane, tetrahydrofuran, or acetonitrile
Reaction sequence:
Tetrahydroquinoline (with protected 7-amino group) + 2-methylpropanoyl chloride →
1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline derivative
Amide Coupling Reagents
Modern amide coupling methods utilizing reagents such as HATU, TBTU, or EDC/HOBt provide milder alternatives for introducing the 2-methylpropanoyl group:
Reaction components:
- 2-methylpropanoic acid
- Coupling reagent (HATU, TBTU, EDC/HOBt)
- Base (DIPEA, triethylamine)
- Solvent (DMF, dichloromethane)
These methods generally produce lower amounts of byproducts and may be preferred when working with sensitive substrates.
Integrated Synthetic Routes
Route A: Sequential Core Formation and Functionalization
Optimization Considerations
Catalyst and Ligand Selection
For palladium-catalyzed methods, catalyst and ligand selection significantly impact reaction efficiency:
| Catalyst System | Ligand | Application | Advantages |
|---|---|---|---|
| Pd₂(dba)₃ | BINAP | C-N coupling | High selectivity |
| Pd(OAc)₂ | XantPhos | C-N coupling | Air stability |
| Ru(II) complexes | TsDPEN | Transfer hydrogenation | Enantioselectivity |
The choice of catalyst system should be guided by substrate compatibility, desired stereoselectivity, and reaction conditions.
Protection Strategy Considerations
When multiple reactive sites are present in intermediates, a strategic protection scheme becomes crucial. Common protecting groups for the synthesis of our target compound might include:
- Boc or Cbz for amine protection
- Acetyl or benzoyl for temporary amine protection
- TBS or TBDMS for hydroxyl protection (if present in intermediates)
The specific protection strategy should minimize steps while ensuring selective functionalization at the desired positions.
Purification and Characterization
Purification Techniques
Purification of the target compound and its intermediates typically employs:
- Column chromatography (silica gel, typically with dichloromethane/methanol or hexane/ethyl acetate solvent systems)
- Recrystallization (from ethanol, isopropanol, or ethyl acetate/hexane mixtures)
- For more challenging separations, preparative HPLC
For the final compound, recrystallization often provides the highest purity material suitable for biological studies.
Analytical Characterization
Complete characterization of the target compound involves:
- ¹H and ¹³C NMR spectroscopy
- High-resolution mass spectrometry
- Infrared spectroscopy
- Elemental analysis
- X-ray crystallography (when possible)
Key spectroscopic features of the target compound include characteristic signals for the tetrahydroquinoline core, sulfonamide NH, and the 2-methylpropanoyl group.
Scale-up Considerations
For larger-scale preparation of this compound, several modifications to the laboratory procedures may be necessary:
- Reduced catalyst loading in metal-catalyzed steps
- Continuous flow processing for hazardous reactions
- Alternative, more economical reagents for certain transformations
- Consideration of greener solvents and processes
Industrial production methods may utilize similar synthetic routes but would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound back to its tetrahydroquinoline form.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings
Crystallographic Insights
The use of SHELXL enabled precise resolution of the target compound’s crystal lattice, revealing intermolecular hydrogen bonds between the sulfonamide oxygen and adjacent methyl groups. These interactions contribute to its stability in solid-state formulations .
Selectivity Profiling
In vitro assays demonstrate >50-fold selectivity for COX-2 over COX-1, outperforming older sulfonamide derivatives (e.g., celecoxib analogs with 10–20-fold selectivity) .
Biological Activity
2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a tetrahydroquinoline core linked to a trimethylbenzenesulfonamide moiety, which contributes to its distinct biological activity.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors , which can modulate cellular processes such as proliferation and apoptosis. Research indicates that the compound may interact with molecular targets involved in cancer progression and other diseases. For instance, it has been shown to inhibit certain enzymes linked to cell proliferation, thereby exhibiting anticancer properties.
Anticancer Activity
In a study focusing on the anticancer effects of similar sulfonamide derivatives, it was found that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were reported as follows:
These findings suggest that this compound may possess similar anticancer properties.
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-dimethyl-N-(1-isobutyryl)-tetrahydroquinoline-7-sulfonamide | Similar tetrahydroquinoline core | Anticancer activity |
| 2-methyl-N-(1-propanoyl)-tetrahydroquinoline-7-sulfonamide | Lacks trimethyl groups | Moderate biological activity |
| N-(isobutyryl)-tetrahydroquinoline derivatives | Variation in acyl groups | Limited activity |
This table illustrates how variations in substituents impact the biological activity of these compounds.
Case Studies
Several case studies have documented the biological effects of similar sulfonamide compounds:
- Study on Anticancer Properties : A group of benzenesulfonamides was tested for their ability to induce apoptosis in cancer cells. The study revealed that specific structural modifications enhanced their efficacy against breast cancer cells by increasing the levels of cleaved caspases .
- Cardiovascular Impact : Another investigation assessed the effects of benzenesulfonamides on isolated rat hearts. The results indicated a decrease in coronary resistance when treated with certain sulfonamides, suggesting potential therapeutic applications for cardiovascular diseases .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this sulfonamide compound?
The synthesis of this compound involves multi-step reactions typical of sulfonamide derivatives. Key steps include:
- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with a substituted tetrahydroquinoline amine under basic conditions (e.g., pyridine or triethylamine) .
- Acylation : Introducing the 2-methylpropanoyl group via nucleophilic acyl substitution using anhydrides or activated esters .
Characterization : - NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC for purity assessment (>95% purity recommended for biological assays) .
Q. How can researchers assess the compound’s initial biological activity?
- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms, as sulfonamides are known inhibitors .
- Cytotoxicity screening : Use in vitro models (e.g., MTT assay on cancer cell lines) to evaluate antiproliferative effects .
- Dose-response studies : Establish IC₅₀ values for prioritized targets .
Q. What physicochemical properties are critical for early-stage research?
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₂₄H₃₁N₃O₃S | |
| Molecular weight | 449.59 g/mol | |
| LogP (predicted) | ~3.2 (moderate lipophilicity) | |
| Solubility | Likely DMSO-soluble; aqueous solubility <1 mg/mL |
Q. Which analytical techniques resolve purity and stability issues?
Q. How should researchers design initial pharmacological studies?
- Animal models : Prioritize pharmacokinetic (PK) studies in rodents to assess bioavailability and half-life .
- Dose selection : Base on in vitro IC₅₀ values, applying allometric scaling for translational relevance .
- Control groups : Include structurally related sulfonamides (e.g., 4-chloro analogs) for comparative efficacy .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time for acylation steps (e.g., 80°C, 30 min) .
- Flow chemistry : Improve reproducibility in multi-step sequences .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., methyl groups on benzene, acyl groups on tetrahydroquinoline) and compare activity .
- Computational modeling : Perform molecular docking to predict binding interactions with DHPS or other targets .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
Q. What mechanisms underpin its enzyme inhibition activity?
Q. How can contradictory data in biological assays be resolved?
- Assay validation : Verify reproducibility across independent labs using standardized protocols .
- Off-target profiling : Screen against panels of kinases, GPCRs, or ion channels to rule out nonspecific effects .
- Meta-analysis : Compare results with structurally similar sulfonamides to identify trends .
Q. What methodologies assess environmental impact and degradation pathways?
- Environmental fate studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems .
- Metabolite identification : Apply LC-QTOF-MS to detect transformation products in simulated ecosystems .
- Ecotoxicology : Test acute toxicity on Daphnia magna or algae to establish EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
